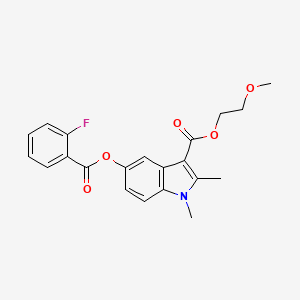

2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Description

2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes an indole core, a fluorobenzoyl group, and a methoxyethyl ester, making it an interesting subject for chemical research and development.

Properties

IUPAC Name |

2-methoxyethyl 5-(2-fluorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO5/c1-13-19(21(25)27-11-10-26-3)16-12-14(8-9-18(16)23(13)2)28-20(24)15-6-4-5-7-17(15)22/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQBNUYNBCQFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CC=C3F)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves esterification, where the carboxylic acid group on the indole is reacted with methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the methoxyethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can be described as follows:

- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Substituents : The methoxyethyl group enhances solubility and reactivity, while the fluorobenzoyl group can influence biological activity.

Synthesis typically involves several steps that require careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of functional groups such as methoxy and fluorobenzoyl can enhance these activities through improved interaction with microbial targets .

Anticancer Potential

Indoles are known for their anticancer properties. Research indicates that the indole scaffold can interact with key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that this compound may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, which could translate to anticancer activity through similar mechanisms in human cells .

Case Studies

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The fluorobenzoyl group can enhance binding affinity and specificity, while the methoxyethyl ester can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

- 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

- 2-Methoxyethyl 5-((2-iodobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Uniqueness

Compared to its analogs, 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate offers unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable compound for various applications.

Biological Activity

2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data into a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described by its functional groups:

- Indole core : A bicyclic structure that contributes to its biological activity.

- Methoxyethyl group : Enhances solubility and bioavailability.

- Fluorobenzoyl moiety : May influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of indole derivatives. For instance:

- Cytotoxicity Testing : The compound was tested against multiple human cancer cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). Preliminary results indicated promising cytotoxic effects at concentrations around 10 µM .

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| HCT-116 | 10 | 20 | 30 |

| HeLa | 8 | 15 | 25 |

| MOLT-4 (Leukemia) | 2.3 | - | - |

| MALME-3M (Melanoma) | 5.44 | - | - |

The mechanism by which this compound exerts its cytotoxic effects is believed to involve:

- DNA Interaction : Indole compounds often interact with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Similar compounds have shown to inhibit topoisomerase I activity, an essential enzyme for DNA unwinding during replication .

Case Studies

- Study on Indole Derivatives : A library of indole derivatives was synthesized and screened for cytotoxicity. Notably, compounds with fluorobenzoyl substitutions demonstrated enhanced activity against leukemia cell lines .

- Comparative Analysis : In a comparative study of various indole derivatives, those with methoxy and fluorobenzoyl groups exhibited superior selectivity and potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.